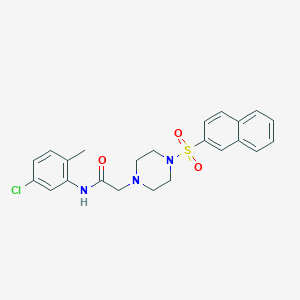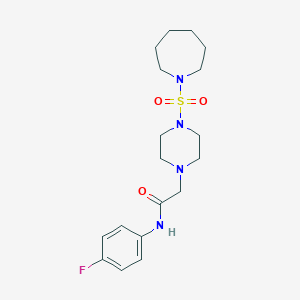
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone, also known as DFPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
A study by Gauci and Magri (2022) explored the development of compounds with a structure that includes elements similar to "(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone," focusing on their application as solvent-polarity reconfigurable fluorescent logic gates. These compounds, integrating a piperazine receptor and an aryl group, demonstrate potential in probing cellular membranes and protein interfaces, highlighting their utility in biological and chemical sensors (Gauci & Magri, 2022).
Synthesis and Biological Activity of Triazole Analogues
Research conducted by Nagaraj, Srinivas, and Rao (2018) involved synthesizing novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone 8(a-j) from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine 7(a-j). These compounds showed significant antibacterial activity against human pathogenic bacteria, suggesting potential for development into antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Analysis of Degradation Products in Pharmaceutical Formulations
El-Sherbiny, Eid, El-wasseef, Al-Ashan, and Belal (2005) demonstrated the application of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for separating flunarizine hydrochloride and its degradation products. This research underscores the importance of analytical chemistry in ensuring the stability and quality of pharmaceutical products, relevant to compounds like "(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone" (El-Sherbiny et al., 2005).
Eigenschaften
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-7-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDUQIMBIUFWJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

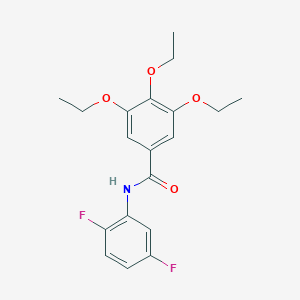
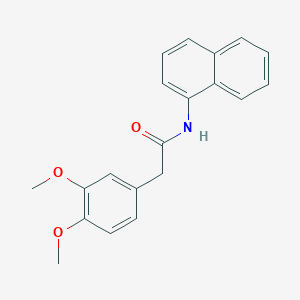
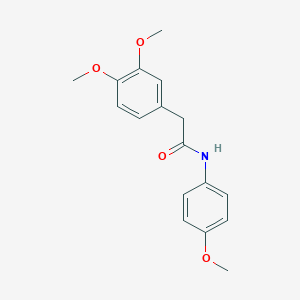
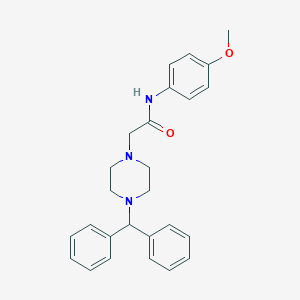
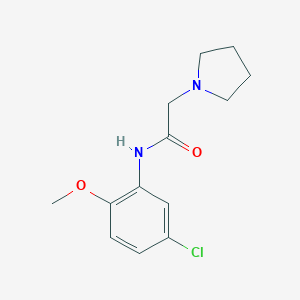
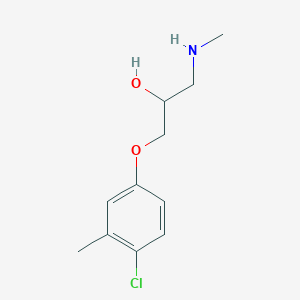

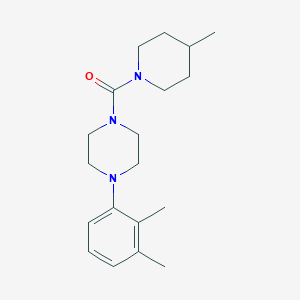

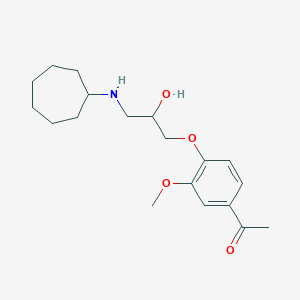
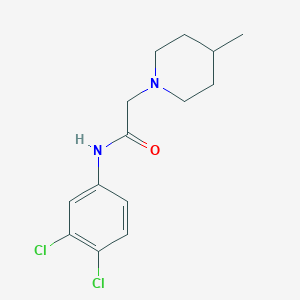
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)
